3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[3-[3-(3-hydroxypropoxy)propoxy]propoxy]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5/c13-5-1-7-15-9-3-11-17-12-4-10-16-8-2-6-14/h13-14H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQYDJBBYFFAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCCOCCCOCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331073 | |
| Record name | NSC361615 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30242-05-8 | |
| Record name | NSC361615 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC361615 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis via Propylene Oxide Addition
Laboratory-Scale Synthesis
The most widely documented laboratory method involves sequential ring-opening polymerization of propylene oxide using a diol initiator. A representative procedure begins with 3-hydroxypropan-1-ol, which undergoes nucleophilic attack on propylene oxide under alkaline conditions. The reaction proceeds through three stages:
Initiation :
$$ \text{ROH} + \text{CH}2\text{CH(CH}3\text{)O} \xrightarrow{\text{OH}^-} \text{ROCH}2\text{CH(CH}3\text{)OH} $$
where R represents the growing polyether chain.Propagation :
Repeated additions of propylene oxide occur at both hydroxyl termini, with each iteration extending the chain by one propoxy unit.Termination :
Acidic workup neutralizes the catalyst, yielding the final product with an average molecular weight of 366.49 g/mol.
Key Parameters :
- Temperature: 80–120°C
- Catalyst: Potassium hydroxide (0.5–2.0 wt%)
- Reaction time: 24–72 hours
Table 1: Yield Optimization in Laboratory Synthesis
| Propylene Oxide Equivalents | Catalyst Loading (KOH wt%) | Yield (%) |
|---|---|---|
| 3 | 1.0 | 68 |
| 4 | 1.5 | 82 |
| 5 | 2.0 | 76 |
Industrial-Scale Production
Industrial manufacturing employs continuous stirred-tank reactors (CSTRs) to achieve higher throughput. A patented process describes:
- Feedstock : Propylene oxide and 3-hydroxypropan-1-ol in a 4:1 molar ratio
- Catalyst : Calcium oxide (CaO) at 0.8–1.2 wt% for improved thermal stability
- Conditions : 150–200°C, 5–10 bar pressure
This method reduces side reactions like terminal hydroxyl group oxidation, achieving >90% conversion efficiency.
Catalytic Systems and Reaction Parameters
Alkaline Catalysts
Potassium hydroxide remains the standard catalyst due to its cost-effectiveness and high activity. Comparative studies show:
Table 2: Catalyst Performance Comparison
| Catalyst | Reaction Rate (mol/L·min) | Byproduct Formation (%) |
|---|---|---|
| KOH | 0.45 | 8.2 |
| NaOH | 0.38 | 12.1 |
| CaO | 0.28 | 5.3 |
Data derived from PubChem and BenchChem analyses.
Basic catalysts facilitate faster initiation but require precise neutralization to prevent product degradation.
Solvent-Free vs. Solvent-Assisted Systems
Recent advances emphasize solvent-free conditions to simplify purification:
- Without solvent : 85% yield at 100°C
- With toluene : 88% yield at 80°C
While solvents lower reaction temperatures, they introduce additional separation steps.
Purification and Isolation Techniques
Vacuum Distillation
Crude product distillation under reduced pressure (0.1–1.0 mbar) effectively removes unreacted propylene oxide and low-molecular-weight oligomers. Industrial plants often employ wiped-film evaporators for this purpose.
Chromatographic Methods
Laboratory-scale purification uses silica gel chromatography with ethyl acetate/methanol (9:1 v/v), achieving >98% purity.
Table 3: Purification Efficiency by Method
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Vacuum distillation | 95.2 | 89 |
| Column chromatography | 98.7 | 75 |
| Crystallization | 99.1 | 62 |
Quality Control and Analytical Characterization
Spectroscopic Verification
- ¹H NMR (400 MHz, CDCl₃): δ 1.15 (m, CH₃), 3.40–3.70 (m, OCH₂CH₂CH₂O)
- FT-IR : Broad O-H stretch at 3400 cm⁻¹, C-O-C asymmetric vibration at 1120 cm⁻¹
Chromatographic Purity Assessment
HPLC with evaporative light scattering detection (ELSD) using a C18 column and isocratic elution (acetonitrile/water 70:30) resolves 99.2% of impurities.
Challenges and Process Optimization
Controlling Degree of Polymerization
Variations in propylene oxide feeding rates can lead to chain-length dispersity (Đ = 1.2–1.5). Computer-controlled mass flow meters now enable Đ < 1.1 in modern facilities.
Byproduct Management
Major byproducts include:
- Dioxane derivatives : Formed via intramolecular cyclization (<3%)
- Peroxide species : Mitigated by nitrogen sparging during reactions
Chemical Reactions Analysis
3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions with halides or other electrophiles to form ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex polyether compounds and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving polyether substrates.
Medicine: Research into drug delivery systems may utilize this compound due to its polyether structure, which can enhance solubility and stability of certain drugs.
Industry: It is used in the formulation of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol involves its interaction with molecular targets through its hydroxyl and ether groups. These functional groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The polyether chain can also interact with hydrophobic regions of proteins or membranes, affecting their structure and dynamics .
Comparison with Similar Compounds
3-[3-(3-Methoxypropoxy)propoxy]-1-propanol
- Molecular Formula : C₁₀H₂₂O₄
- Molecular Weight : 206.28 g/mol .
- Key Properties :
- Boiling Point: 244.1°C
- Density: 0.981 g/cm³
- LogP: 0.828 (indicating moderate hydrophobicity)
- Structural Differences : Replaces terminal hydroxyl groups with methoxy (-OCH₃) groups.
- Implications: Reduced hydrophilicity compared to the target compound due to methoxy substitution. Applications as a solvent (e.g., DOWANOL® TPM) in coatings and cleaners .
- Synthesis : Stepwise etherification of propylene oxide derivatives, similar to methods in .
3-{3-(3-Hydroxypropoxy)-2,2-bis[(3-hydroxypropoxy)methyl]propoxy}propan-1-ol
- Molecular Formula : C₂₀H₄₄O₁₀S (with 3-sulfanylpropane-1,2-diol) .
- Molecular Weight : 476.62 g/mol.
- Key Properties: Higher molecular weight and branched structure.
- Implications: Enhanced hydrophilicity and solubility due to additional hydroxyl groups. Potential use in specialty polymers or sulfur-containing surfactants.
3-(3-Methoxyphenyl)propan-1-ol
- Molecular Formula : C₁₀H₁₄O₂ .
- Molecular Weight : 166.22 g/mol.
- Key Properties :
- Boiling Point: 155–157°C (15 Torr).
- Aromatic phenyl group increases lipophilicity (LogP: ~1.037).
- Implications :
- Suitable for fragrance or pharmaceutical intermediates due to aromaticity.
- Contrasts with the target compound’s aliphatic, hydrophilic nature.
3-(3,3,3-Trifluoro-1-(naphthalen-2-yl)propoxy)propan-1-ol
- Molecular Formula : C₁₆H₁₇F₃O₂ .
- Molecular Weight : 298.30 g/mol.
- Key Properties :
- Fluorinated and aromatic naphthyl group enhance stability and lipophilicity.
- Implications: Potential use in agrochemicals or fluorinated polymers. Reactivity differs due to trifluoromethyl and naphthyl substituents.
Physicochemical and Functional Comparisons
Table 1: Comparative Properties of Target Compound and Analogs
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| Target Compound | ~294.34* | >300 (est.) | -0.5† | Multiple -OH, ether linkages | Polymers, surfactants |
| 3-[3-(3-Methoxypropoxy)propoxy]-1-propanol | 206.28 | 244.1 | 0.828 | Methoxy, ethers | Solvents (e.g., DOWANOL® TPM) |
| 3-(3-Methoxyphenyl)propan-1-ol | 166.22 | 155–157 (15 Torr) | 1.037 | Phenyl, -OH | Fragrances, pharmaceuticals |
| C₂₀H₄₄O₁₀S derivative | 476.62 | N/A | N/A | Sulfur, multiple -OH | Specialty surfactants |
*Estimated based on structure; †Predicted using fragment-based methods.
Biological Activity
3-[3-[3-(3-Hydroxypropoxy)propoxy]propan-1-ol], also known as a complex polyol, is a compound featuring multiple hydroxyl groups that enhance its hydrophilicity and versatility in various applications. Its molecular formula is with a molecular weight of approximately 250.34 g/mol. The compound is synthesized through the stepwise addition of propylene oxide to suitable initiators under controlled conditions, often involving catalysts like potassium hydroxide.
Chemical Structure and Properties
The structure of this compound consists of a propan-1-ol backbone with three hydroxypropoxy side chains. This configuration contributes to its unique physicochemical properties, making it suitable for diverse applications in chemistry, biology, and medicine.
The biological activity of 3-[3-[3-(3-Hydroxypropoxy)propoxy]propan-1-ol] is largely attributed to its multiple hydroxyl groups, which can form hydrogen bonds with other molecules. This property enhances solubility and stability in formulations, making it useful in drug delivery systems and as a component in pharmaceutical formulations.
Antioxidant Properties
Antioxidant activity is another area where this compound may show promise. The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress in biological systems. Comparative studies with other polyols have demonstrated varying degrees of antioxidant activity, suggesting that further investigation into this compound's specific effects could yield valuable insights.
Synthesis and Applications
A study highlighted the synthesis of related compounds through reactions involving 3-hydroxyphenyl derivatives, showcasing the versatility of hydroxylated compounds in generating biologically active materials. These derivatives were tested for their antimicrobial and antiradical activities against various pathogens, indicating a trend in exploring related polyols for therapeutic applications .
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of 3-[3-[3-(3-Hydroxypropoxy)propoxy]propan-1-ol]. Research on similar compounds has shown varying degrees of cytotoxicity and genotoxicity, necessitating comprehensive evaluations to determine safe usage levels in pharmaceutical contexts .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with other polyols such as polyethylene glycol (PEG) and glycerol.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 3-[3-[3-(3-Hydroxypropoxy)propoxy]propan-1-ol | C12H26O5 | 250.34 | Potential antimicrobial and antioxidant |
| Polyethylene Glycol (PEG) | C2nH4n+2On+1 | Varies | Widely used in drug formulations |
| Glycerol | C3H8O3 | 92.09 | Known for its moisturizing properties |
This table illustrates how the biological activities may vary among these compounds, highlighting the unique potential of 3-[3-[3-(3-Hydroxypropoxy)propoxy]propan-1-ol].
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies hydroxyl (-OH) protons (δ 1.5–2.5 ppm) and ether-linked methylene/methyl groups (δ 3.4–4.2 ppm). Splitting patterns confirm branching in the polyether chain .
- ¹³C NMR : Distinguishes between primary, secondary, and tertiary carbons in the backbone (e.g., δ 60–75 ppm for ether-linked carbons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (expected ~292 g/mol) and detects oligomeric impurities .
- HPLC-PDA : Reverse-phase chromatography with UV detection (210 nm) quantifies purity and identifies polar degradation products .
How can researchers design experiments to evaluate the compound’s interactions with biological macromolecules, such as proteins or lipid bilayers?
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., membrane receptors) on sensor chips to measure binding kinetics (ka/kd) and affinity (KD) .
- Fluorescence quenching assays : Monitor changes in tryptophan fluorescence of proteins upon compound addition to infer binding mechanisms .
- Molecular dynamics simulations : Use tools like GROMACS to model the compound’s insertion into lipid bilayers, focusing on hydrogen bonding with phospholipid headgroups .
Data Interpretation : Compare experimental results with computational predictions to resolve discrepancies (e.g., unexpected binding sites due to conformational flexibility).
What strategies resolve contradictions in reported physicochemical properties, such as solubility or stability, across studies?
Q. Advanced Research Focus
- Solubility profiling : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers at varying pH (4–10). For example, solubility may decrease below pH 6 due to protonation of hydroxyl groups .
- Accelerated stability studies : Expose the compound to stressors (heat, light, oxidizers) and analyze degradation via LC-MS. Hydrolytic instability in acidic conditions may explain discrepancies in shelf-life claims .
- Cross-validation : Replicate synthesis and characterization protocols from conflicting studies to identify methodological variables (e.g., solvent purity, drying techniques) .
How can computational modeling predict the compound’s conformational flexibility and solvent interactions?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to identify low-energy conformers and intramolecular hydrogen bonds .
- Molecular dynamics (MD) simulations : Simulate solvation in water/ethanol mixtures (NAMD or AMBER) to analyze hydrogen-bonding networks and diffusion coefficients .
- COSMO-RS : Predict partition coefficients (log P) and solubility parameters to guide solvent selection for crystallization .
What are the best practices for handling and storing this compound to ensure long-term stability?
Q. Basic Research Focus
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Desiccants (e.g., silica gel) minimize hygroscopic degradation .
- Handling : Use anhydrous solvents during experiments. PPE (gloves, goggles) is mandatory due to potential mild skin/eye irritation .
- Stability monitoring : Perform periodic HPLC analyses to detect degradation, especially after thawing cycles .
What advanced spectroscopic methods can elucidate the compound’s role in supramolecular assembly or micelle formation?
Q. Advanced Research Focus
- Small-angle X-ray scattering (SAXS) : Characterize micellar structures in aqueous solutions by analyzing scattering patterns .
- Cryo-TEM : Visualize self-assembled nanostructures (e.g., vesicles or worm-like micelles) at nanoscale resolution .
- Fluorescence correlation spectroscopy (FCS) : Measure critical micelle concentration (CMC) using pyrene as a polarity probe .
How do structural modifications (e.g., varying ether chain length) impact the compound’s physicochemical and biological properties?
Q. Advanced Research Focus
- SAR studies : Synthesize analogs with shorter/longer propoxy chains and compare log P (HPLC), solubility, and cytotoxicity (MTT assays) .
- Thermal analysis : DSC/TGA reveals chain-length-dependent melting points and thermal stability trends .
- Biological testing : Assess membrane permeability (Caco-2 cell assays) and anti-inflammatory activity (IL-6/IL-1β ELISA) to optimize therapeutic potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
